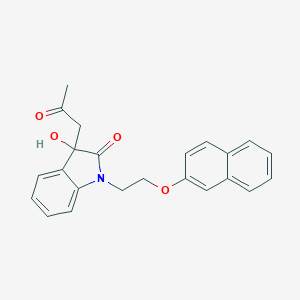

1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is a versatile chemical compound with potential applications in various scientific research areas, including drug discovery, material science, and organic synthesis. It’s a type of 3-hydroxy-3-(2-oxopropyl)indolin-2-one, which is a product of a human-derived Enterocloster strain . The chirality of this compound was implied as S by comparing the optical rotation value of it with literature reports of the synthesized compounds .

Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The planar structure of “1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” was determined to be 3-hydroxy-3-(2-oxopropyl)indolin-2-one using nuclear magnetic resonance and mass spectroscopy .Chemical Reactions Analysis

This compound, when cultured anaerobically, was found to be produced by Enterocloster sp. RD014215 . It exhibited inhibition of nitric oxide (NO) production, demonstrating a 50% inhibitory activity (IC 50) of 34 µ m for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .科学研究应用

血管紧张素转换酶抑制

- 与1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮相关的化合物,如1-(3-巯基-2-甲基-1-氧代丙基)吲哚-2-羧酸,已被合成并显示出有效抑制血管紧张素转换酶 (ACE) 的作用。这些化合物在自发性高血压大鼠的测试中表现出显着的体外效力和口服降压活性,表明在治疗高血压中具有潜在应用(Kim等人,1983年)。

合成和结构分析

- 已经描述了在没有催化剂和溶剂的情况下使用微波辐射合成包括1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮在内的化合物的方法。与传统方法相比,该方法在简便性和缩短反应时间方面具有优势(Vuram等人,2015年)。

生物活性和分子对接

- 已经合成了与1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮在结构上相似的靛红衍生物并对其进行了表征。这些化合物对各种细菌和真菌菌株表现出活性。还进行了分子对接研究以预测这些化合物与青霉素结合蛋白酶的结合模式(Bargavi等人,2021年)。

抗癌潜力

- 已经合成了与1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮相关的3-羟基-3-(2-亚氨基-3-甲基-5-氧代咪唑烷-4-基)吲哚-2-酮类似物,并评估了其对各种人肿瘤细胞系的体外细胞毒性。其中一些化合物表现出显着的抑制作用,表明作为抗癌药物开发的先导化合物的潜力(Penthala等人,2010年)。

酪氨酸激酶抑制

- 与1-(2-(烯丙氧基)苄基)-3-羟基-7-甲基-3-(2-氧代丙基)吲哚-2-酮密切相关的3-取代吲哚-2-酮已被设计并合成作为选择性酪氨酸激酶抑制剂。这些化合物对各种受体酪氨酸激酶表现出选择性抑制,显示出在开发用于治疗与这些激酶相关的疾病的特定化学先导物方面的应用前景(Sun等人,1998年)。

作用机制

Target of Action

The primary target of the compound “1-(2-(Allyloxy)benzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one” is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning . The downstream effects of this inhibition can therefore be widespread, potentially impacting various bodily systems and functions.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects. For instance, it could potentially improve cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine . .

属性

IUPAC Name |

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSNMMUZBZBAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((2-(2-allylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368426.png)

![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)

![2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368431.png)

![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)

![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)

![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)

![N-cyclopropyl-2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368442.png)

![2,2,7,7-tetramethyl-N-(2-(methylthio)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368444.png)

![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)

![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)

![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)